3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base or a catalyst.
Attachment of the thienylmethyl group: This can be achieved through a nucleophilic substitution reaction using a thienylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thienylmethyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thienylmethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the thienylmethyl group.
3-cyclopropyl-1-methyl-N-(phenylmethyl)-1H-pyrazol-5-amine: Contains a phenylmethyl group instead of a thienylmethyl group.
Uniqueness
The presence of the thienylmethyl group in 3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C12H16ClN3S |
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Molecular Weight |
269.79 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3S.ClH/c1-15-12(7-11(14-15)9-4-5-9)13-8-10-3-2-6-16-10;/h2-3,6-7,9,13H,4-5,8H2,1H3;1H |
InChI Key |
YCMRCNSIPOXONP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CS3.Cl |
Origin of Product |
United States |
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